N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The compound is characterized by its unique molecular structure, which includes a chloro-substituted methoxyphenyl group and a triazinyl sulfanyl moiety.
This compound falls under the category of thiazolidinones and triazinones, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Its structure suggests potential applications in drug development, particularly in targeting specific disease mechanisms.
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are often proprietary or unpublished.
The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is , with a molecular weight of 446.9 g/mol. The structural representation includes:
The SMILES notation for this compound is COc1ccc(Cc2nnc(SCC(=O)Nc3cc(Cl)ccc3OC)[nH]c2=O)cc1, which provides insight into its three-dimensional conformation .
The compound's precise physical properties such as density and boiling point remain unspecified in available literature, indicating that further characterization may be necessary.
N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical transformations:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Further pharmacological studies are necessary to elucidate specific mechanisms related to this compound.
Chemical properties include:
N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide has potential applications in:
Its unique structure makes it a candidate for further investigation in drug discovery programs aimed at treating various diseases.
CAS No.: 4299-57-4
CAS No.: 30655-48-2
CAS No.: 869-06-7
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: